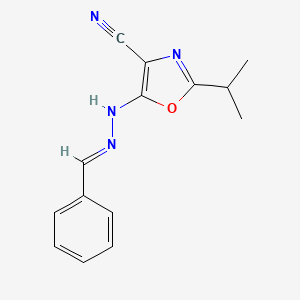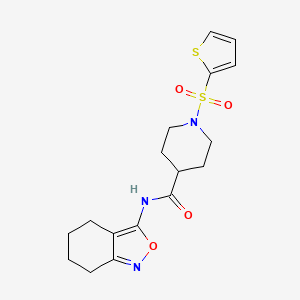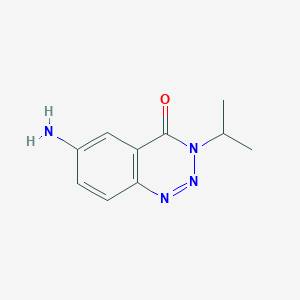
(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylidenehydrazinyl compounds are a class of organic compounds that contain a hydrazine functional group attached to a benzylidene moiety . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzylidenehydrazinyl compounds typically involves the reaction of a benzaldehyde derivative with hydrazine . The exact conditions and reagents used can vary depending on the specific compounds being synthesized .Molecular Structure Analysis
The molecular structure of benzylidenehydrazinyl compounds can be analyzed using techniques such as X-ray crystallography . This allows for the determination of the compound’s configuration and conformation .Chemical Reactions Analysis
Benzylidenehydrazinyl compounds can undergo various chemical reactions, including cycloaddition reactions . The exact reactions that a specific benzylidenehydrazinyl compound can undergo would depend on its structure and the conditions used .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile” would depend on its specific structure. These properties could include its molecular weight, solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Properties
- Synthesis and Biological Activities : Novel pyrimidine-containing heterocycles have been synthesized, demonstrating potent antioxidant activity. These compounds, structurally related to "(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile," suggest potential applications in addressing oxidative stress-related diseases or conditions (Salem & Errayes, 2016). Additionally, the antimicrobial activities of novel synthesized compounds, including pyrazole and dioxopyrazolidine derivatives, underline their potential as templates for developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Electronic and Photophysical Properties
- Electron Affinity and UV-Vis Absorption : Modifications of quinonimine derivatives to improve electron affinities and UV-visible absorption profiles suggest applications in electronic materials or photophysical studies. The incorporation of ylidenemalononitrile groups, similar to the nitrile functionality in "this compound," indicates the potential for developing compounds with enhanced electronic properties (Zissimou et al., 2018).
Synthetic Intermediates
- Facile Synthetic Routes : The synthetic versatility of related compounds, through reactions with hydrazine hydrate or Schiff base formation, highlights their utility as intermediates in organic synthesis. Such compounds can be precursors to a wide range of heterocyclic structures, suggesting the potential of "this compound" in facilitating the synthesis of novel organic molecules (Elewa et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2E)-2-benzylidenehydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10(2)13-17-12(8-15)14(19-13)18-16-9-11-6-4-3-5-7-11/h3-7,9-10,18H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUSJAUGPJXQLP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=C(O1)N/N=C/C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2955322.png)


![N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2955327.png)
![3-(2-bromophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2955328.png)


![9-(4-ethoxyphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2955335.png)

![3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2955338.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2955341.png)

